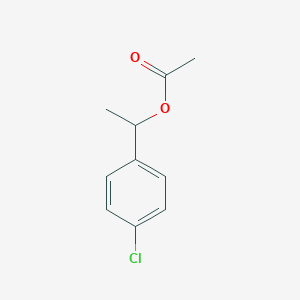

1-(4-Chlorophenyl)ethyl acetate

Description

1-(4-Chlorophenyl)ethyl acetate is an aromatic ester featuring a para-chlorophenyl group attached to an ethyl acetate backbone. Its molecular formula is C₁₀H₁₁ClO₃, with an approximate molecular weight of 214.45 g/mol. The compound is synthesized via esterification of 1-(4-chlorophenyl)ethanol with acetic acid or its derivatives, often employed as a stabilized intermediate in organic synthesis. Its para-chloro substitution enhances electron-withdrawing effects, influencing reactivity and interactions in biological systems .

Properties

CAS No. |

19759-43-4 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

1-(4-chlorophenyl)ethyl acetate |

InChI |

InChI=1S/C10H11ClO2/c1-7(13-8(2)12)9-3-5-10(11)6-4-9/h3-7H,1-2H3 |

InChI Key |

KQFZVTRQXBBBQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)OC(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

NSC 190941 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution of functional groups. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the transformation of the compound into derivatives with different functional groups.

Scientific Research Applications

NSC 190941 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and develop new synthetic methods. In biology and medicine, NSC 190941 is investigated for its potential therapeutic effects and its ability to interact with biological molecules. It is also used in industrial applications, where its unique properties are leveraged to develop new materials and processes.

Mechanism of Action

The mechanism of action of NSC 190941 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used and the targets it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

4-Chlorophenyl Acetate (C₈H₇ClO₂)

- Molecular Weight : 170.59 g/mol .

- Key Difference : Lacks the ethyl group, reducing steric bulk and polarity.

- Applications : Simpler structure used in basic ester reactions; lower molecular weight may enhance volatility.

1-(4-Methylphenyl)ethyl Acetate (C₁₁H₁₄O₂)

2-(4-Hydroxyphenyl)ethyl Acetate (C₁₀H₁₂O₃)

Core Structural Modifications

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

- Molecular Weight : ~335.8 g/mol (estimated).

- Key Feature : Incorporates an imidazole ring fused with the 4-chlorophenyl group .

- Biological Activity : Demonstrates potent sirtuin inhibition (docking score: -12.3 kcal/mol) due to synergistic effects of the chlorophenyl and imidazole moieties .

[4-(Chlorosulfonyl)phenyl]methyl Acetate (C₉H₈ClO₄S)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Polarity | Solubility (Ethyl Acetate/Hexane) | Rf Value (Hexane:EtOAc) |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₁ClO₃ | 214.45 | Moderate | High in EtOAc | ~0.35–0.72* |

| 4-Chlorophenyl acetate | C₈H₇ClO₂ | 170.59 | Low | High in EtOAc | N/A |

| 1-(4-Methylphenyl)ethyl acetate | C₁₁H₁₄O₂ | 178.23 | Low | High in hexane | N/A |

| 2-(4-Hydroxyphenyl)ethyl acetate | C₁₀H₁₂O₃ | 180.20 | High | Moderate in EtOAc | N/A |

*Inferred from related compounds: Rf = 0.35 (95:5 hexane/EtOAc) for 1-(4-chlorophenyl) derivatives and 0.72 (5:1 petroleum ether/EtOAc) for structurally similar ketones .

Preparation Methods

Starting Material: 4-Chloroacetophenone

- 4-Chloroacetophenone is used as the raw material.

- It undergoes transformation to 4-chlorophenylacetic acid via the Willgerodt-Kindler reaction, a classical method for converting ketones to corresponding acids.

Conversion to 4-Chlorophenylacetic Acid

- The Willgerodt-Kindler reaction involves heating 4-chloroacetophenone with sulfur and morpholine under reflux conditions (~127°C) for 5 hours.

- The intermediate formed is 1-(4-chlorophenyl)-2-morpholine ethylthione.

- Subsequent hydrolysis and acidification steps yield 4-chlorophenylacetic acid with a yield of approximately 69.2%.

Reduction to 4-Chlorophenylethanol

- 4-Chlorophenylacetic acid is reduced to 4-chlorophenylethanol using sodium borohydride in the presence of iodine as a catalyst.

- The reaction is carried out in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (0–10°C) to control reactivity.

- After completion, methanol is added to quench the reaction, followed by extraction and purification steps.

- The yield of 4-chlorophenylethanol is high, around 95%, and the product is obtained as a colorless liquid.

Table 1: Summary of 4-Chlorophenylethanol Synthesis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Chloroacetophenone to 1-(4-chlorophenyl)-2-morpholine ethylthione | Morpholine, sulfur, reflux 127°C, 5 h | Not isolated pure | Intermediate for next step |

| 1-(4-chlorophenyl)-2-morpholine ethylthione to 4-chlorophenylacetic acid | KOH, 50% ethanol, reflux 24 h, acidification | 69.2 | White solid isolated |

| 4-Chlorophenylacetic acid to 4-chlorophenylethanol | NaBH4, iodine, THF, 0–10°C, N2 atmosphere | 95.0 | Colorless liquid after purification |

Preparation of this compound

Once 4-chlorophenylethanol is obtained, it is converted to the acetate ester by acetylation.

Acetylation Reaction

- The acetylation typically involves reacting 4-chlorophenylethanol with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

- Common catalysts include pyridine or triethylamine, which act as bases to neutralize the acid by-products.

- The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Reaction Conditions and Purification

- The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

- After reaction completion, the mixture is quenched with water, and the organic layer is separated.

- Purification is achieved by standard methods such as extraction, washing, drying over anhydrous sodium sulfate, and evaporation.

- Further purification can be done by column chromatography or recrystallization if necessary.

Typical Yields and Purity

- The acetylation step generally proceeds with high efficiency, yielding this compound in yields above 85%.

- The product is characterized by spectroscopic methods (NMR, IR) to confirm ester formation.

Research Findings and Comparative Analysis

- The patent CN102816051A provides a detailed synthetic route for 4-chlorophenylethanol, which is the key intermediate for preparing this compound. This method emphasizes the use of the Willgerodt-Kindler reaction followed by sodium borohydride reduction with iodine catalysis, achieving high yields and purity.

- Other literature sources confirm that acetylation of aryl ethanol derivatives is a straightforward process with well-established protocols, typically involving acetic anhydride and base catalysts under mild conditions.

- The combination of these methods ensures a reliable and scalable synthesis of this compound suitable for industrial and research applications.

Summary Table of Preparation Methods

| Stage | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Product Purity/Notes |

|---|---|---|---|---|

| 4-Chloroacetophenone to 4-chlorophenylacetic acid | Willgerodt-Kindler reaction | Morpholine, sulfur, reflux 127°C, 5 h | 69.2 | White solid, intermediate for reduction |

| 4-Chlorophenylacetic acid to 4-chlorophenylethanol | Reduction with NaBH4/I2 | NaBH4, iodine, THF, 0–10°C, N2 atmosphere | 95.0 | Colorless liquid, high purity |

| 4-Chlorophenylethanol to this compound | Acetylation | Acetic anhydride or acetyl chloride, base catalyst, RT | >85 | Ester product, purified by chromatography |

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)ethyl acetate, and how can reaction conditions be optimized?

The synthesis typically involves esterification or substitution reactions. For example, a reflux reaction with anhydrous potassium carbonate as a catalyst in absolute ethanol (50 mL) under stirring for 6 hours is a common method . Optimization can include varying catalysts (e.g., K₂CO₃ vs. NaOAc), solvents (ethanol vs. DMF), or temperature gradients. Monitoring reaction progress via TLC or HPLC ensures completion. Recrystallization from ethanol is recommended for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm the ester group and aromatic substituents.

- IR : For identifying carbonyl (C=O) and ester (C-O) stretches.

- X-ray diffraction : Monoclinic crystal systems (e.g., space group P2₁/c) with lattice parameters (a = 14.6429 Å, b = 9.6041 Å, c = 7.4327 Å) provide structural validation . Refinement using R[F² > 2σ(F²)] = 0.045 ensures accuracy .

Q. How can purification methods impact the yield and purity of this compound?

Recrystallization from ethanol is effective for removing unreacted precursors, as described in . Alternative methods, like column chromatography with silica gel (hexane/ethyl acetate gradients), may improve purity but reduce yield. Fractional distillation is less common due to the compound’s thermal sensitivity.

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data be resolved?

Discrepancies in bond lengths or angles (e.g., β = 90.102° vs. DFT-predicted values) may arise from crystal packing effects or solvent interactions. Hybrid approaches combining X-ray data (e.g., V = 1045.3 ų ) with DFT/MD simulations can reconcile differences. Multi-parameter refinement (e.g., wR(F²) = 0.126 ) enhances reliability.

Q. What methodologies assess the environmental fate of this compound on indoor surfaces?

Advanced microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) quantifies adsorption dynamics. Studies show that surface reactivity with oxidants (e.g., ozone) depends on molecular orientation and nanoscale roughness . Environmental chamber experiments under controlled humidity and temperature simulate real-world degradation pathways.

Q. Can biocatalytic synthesis improve the sustainability of producing this compound?

Yes. Lipases or esterases in non-aqueous media (e.g., ionic liquids) can catalyze esterification with enantioselectivity. highlights biocatalyst optimization via directed evolution or immobilization, achieving >90% yield in some cases. Life-cycle analysis (LCA) compares energy use and waste generation against traditional methods .

Q. How do computational models predict reaction mechanisms for derivatives of this compound?

Density Functional Theory (DFT) calculates activation energies for acyl transfer or nucleophilic substitution steps. For example, transition states in pyrazoline derivatives (e.g., 1-acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline ) are modeled using Gaussian09 with B3LYP/6-31G(d) basis sets. Kinetic isotope effects validate proposed mechanisms.

Q. What strategies address low yields in multi-step syntheses involving this compound?

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show degradation via hydrolysis (ester cleavage) accelerates in humid environments. Storage at ≤4°C in amber vials with molecular sieves extends shelf life. LC-MS monitors degradation products (e.g., 4-chlorophenyl ethanol) .

Q. What are emerging applications in heterocyclic chemistry?

The compound serves as a precursor for pyrazolines and isoquinoline derivatives. For example, ethyl 1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-nitro-2,3,10,10a-tetrahydro-1H,5H-pyrrolo[1,2-b]isoquinoline-10a-carboxylate exhibits antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.